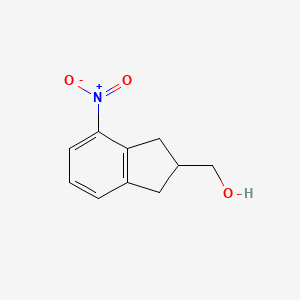
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound features a nitro group at the 4-position and a methanol group at the 2-position of the dihydroindenyl ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanol typically involves the nitration of 2,3-dihydro-1H-indene followed by the reduction of the nitro group and subsequent functionalization to introduce the methanol group. One common method involves the following steps:
Nitration: 2,3-dihydro-1H-indene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Functionalization: The amino group is then converted to the methanol group through a series of reactions involving diazotization and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (4-nitro-2,3-dihydro-1H-inden-2-yl)carboxylic acid.
Reduction: Formation of (4-amino-2,3-dihydro-1H-inden-2-yl)methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methanol group can undergo various functionalization reactions. The compound’s biological activity may involve interactions with cellular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-nitro-2,3-dihydro-1H-indene): Lacks the methanol group but shares the nitro group and indene core structure.
(4-amino-2,3-dihydro-1H-inden-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(4-nitro-2,3-dihydro-1H-inden-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol is unique due to the presence of both a nitro group and a methanol group on the indene core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H11NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,7,12H,4-6H2 |
Clave InChI |
HZWVLEWTCQWMBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
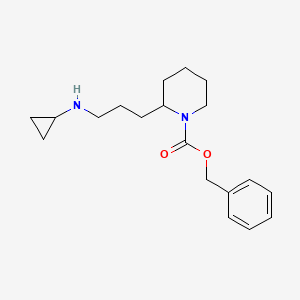
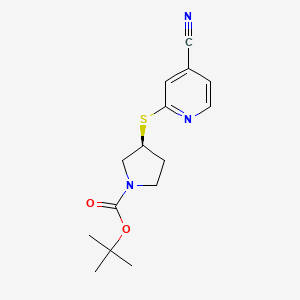
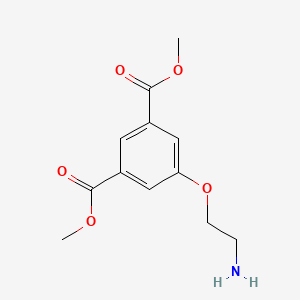
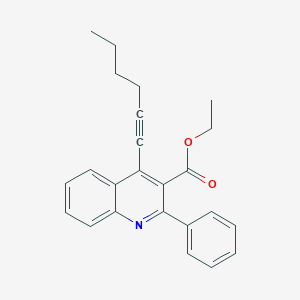
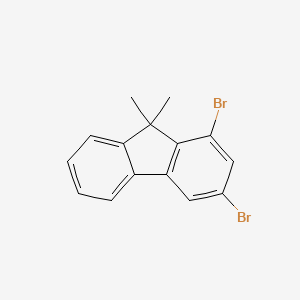
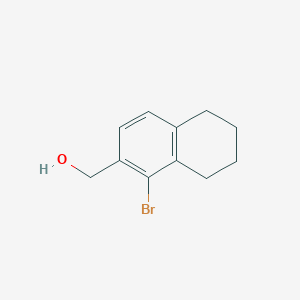
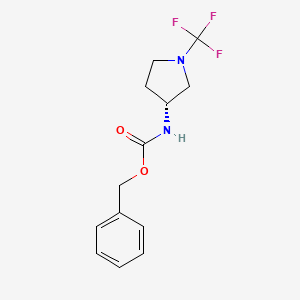

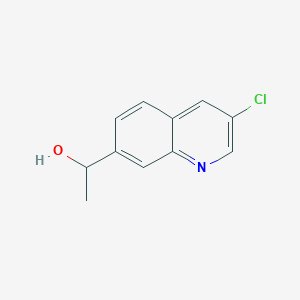

![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


